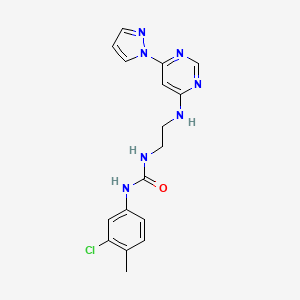
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been investigated for its potential applications in various fields. In the field of medicinal chemistry, it has been studied for its potential as an anti-cancer agent. In the field of agriculture, it has been studied for its potential as a herbicide. In the field of materials science, it has been studied for its potential as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole are not well characterized. However, it has been shown to have cytotoxic effects on certain cancer cell lines and herbicidal effects on certain plant species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a building block for the synthesis of novel materials. However, its low yield and limited availability may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in cancer cells. Another direction is to investigate its potential as a herbicide and to explore its effects on different plant species. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the final product.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a multi-step process that includes the reaction of 1H-pyrazole with butyl bromide and sodium hydride, followed by the reaction of the resulting compound with 3,3,3-trifluoropropyl bromide and potassium carbonate. The final step involves the reaction of the intermediate product with paraformaldehyde and butyl lithium. The yield of the final product is approximately 50%.
Propriétés
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-17(16-10)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYARWSQFWQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)



![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)



![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)


